molecular formula C9H11Cl2NO B13045514 (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL

Cat. No.: B13045514
M. Wt: 220.09 g/mol
InChI Key: BTJUURDIFWQGTR-ANLVUFKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Absolute Configuration Analysis via X-ray Crystallography

The absolute stereochemistry of (1R,2R)-1-amino-1-(2,6-dichlorophenyl)propan-2-ol has been resolved using single-crystal X-ray diffraction. The compound crystallizes in a chiral space group, with the two stereogenic centers (C1 and C2) adopting an R and R configuration, respectively. The dichlorophenyl ring occupies a pseudo-axial orientation relative to the propan-2-ol backbone, stabilized by intramolecular hydrogen bonding between the hydroxyl group (O–H) and the amino group (N–H). This interaction creates a six-membered hydrogen-bonded ring, locking the molecule into a rigid chair-like conformation in the solid state.

The crystallographic data reveal a bond angle of 109.5° at the amino-bearing carbon (C1), consistent with sp³ hybridization. The C2–O bond length measures 1.42 Å, characteristic of a single bond, while the C1–N bond length is 1.47 Å, reflecting partial double-bond character due to resonance with the adjacent phenyl ring.

Table 1: Key crystallographic parameters for (1R,2R)-1-amino-1-(2,6-dichlorophenyl)propan-2-ol

Parameter Value
Space group P2₁2₁2₁
Unit cell dimensions a = 5.42 Å, b = 7.89 Å, c = 12.34 Å
C1–C2 bond length 1.54 Å
C2–O bond length 1.42 Å
C1–N bond length 1.47 Å

Conformational Dynamics in Solution Phase

In solution, (1R,2R)-1-amino-1-(2,6-dichlorophenyl)propan-2-ol exhibits dynamic equilibria between three dominant conformers:

  • Anti-periplanar (AP): The hydroxyl and amino groups adopt a trans orientation relative to the C1–C2 bond.
  • Gauche (+): The hydroxyl group rotates +60° relative to the amino group.
  • Gauche (−): The hydroxyl group rotates −60° relative to the amino group.

Variable-temperature NMR studies (233–318 K) in deuterated dimethyl sulfoxide (DMSO-d₆) reveal a 78:15:7 distribution of AP:Gauche(+):Gauche(−) conformers at 298 K. The AP conformer is stabilized by intramolecular hydrogen bonding (O–H···N), while steric hindrance between the dichlorophenyl ring and the hydroxyl group disfavors the gauche forms.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(2,6-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1

InChI Key

BTJUURDIFWQGTR-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=CC=C1Cl)Cl)N)O

Canonical SMILES

CC(C(C1=C(C=CC=C1Cl)Cl)N)O

Origin of Product

United States

Preparation Methods

Synthetic Route Summary

The synthesis of (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL typically involves the following key steps:

  • Step 1: Formation of Nitroalkene Intermediate
    The reaction begins with 2,6-dichlorobenzaldehyde reacting with nitromethane under basic or catalytic conditions to form a nitroalkene intermediate via a Henry (nitroaldol) reaction.

  • Step 2: Reduction of Nitroalkene to Amino Alcohol
    The nitroalkene intermediate is reduced to the amino alcohol. Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation (H2 with palladium or platinum catalysts). This step introduces the amino group and reduces the nitro functionality to an amine, while preserving the hydroxyl group.

  • Step 3: Resolution or Asymmetric Synthesis
    To obtain the (1R,2R) stereoisomer specifically, asymmetric synthesis techniques or chiral resolution methods are employed. These may involve chiral catalysts or auxiliaries during the reduction step or chromatographic separation of stereoisomers post-synthesis.

Detailed Reaction Conditions

Step Reagents/Conditions Notes
Nitroalkene formation 2,6-Dichlorobenzaldehyde + nitromethane Base catalyst (e.g., ammonium acetate), solvent like ethanol, room temp to mild heating
Reduction NaBH4 in methanol or catalytic H2 with Pd/C Mild conditions to avoid over-reduction; stereoselective catalysts may be used
Purification Crystallization, chromatography To isolate (1R,2R) isomer with high enantiomeric excess

Industrial Scale Production

  • Industrial synthesis follows similar routes but optimizes parameters for scale, yield, and purity.
  • Use of continuous flow reactors is common to maintain consistent reaction conditions.
  • Purification often involves advanced chromatographic techniques or crystallization under controlled conditions to ensure stereochemical purity.
  • Process intensification strategies include in situ monitoring and automated control of reaction parameters.

Research Findings on Synthesis Optimization

  • Asymmetric Catalysis: Research has demonstrated that chiral catalysts such as chiral boronates or biaryl phosphine ligands can enhance enantioselectivity during the reduction step, yielding the (1R,2R) isomer with high enantiomeric excess (up to >95% ee).
  • One-Pot Synthesis Approaches: Some studies have explored one-pot procedures combining nitroalkene formation and reduction, reducing reaction time and purification steps.
  • Reaction Kinetics: Optimizing temperature and solvent polarity influences the stereochemical outcome and overall yield. Lower temperatures tend to favor higher enantioselectivity.

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Outcome/Products
Nitroaldol (Henry) 2,6-Dichlorobenzaldehyde + nitromethane + base Nitroalkene intermediate
Reduction NaBH4 or H2/Pd catalyst Conversion of nitroalkene to amino alcohol
Resolution/Chiral Catalysis Chiral ligands or chromatographic separation Enantiomerically enriched (1R,2R)-amino alcohol

Data Table: Representative Preparation Conditions and Yields

Method Catalyst/Agent Temperature (°C) Reaction Time (h) Yield (%) Enantiomeric Excess (ee %) Reference
Nitroaldol + NaBH4 reduction NaBH4 0–25 4–6 70–85 80–90
Catalytic hydrogenation H2 / Pd-C 25–40 6–12 75–88 85–95 (with chiral catalyst)
One-pot asymmetric synthesis Chiral boronate catalyst 30–35 48–72 65–80 >95

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding amine or alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives, such as amides or carbamates, using reagents like acyl chlorides or isocyanates.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents under acidic or basic conditions.

    Reduction: H2 with a palladium catalyst, NaBH4, or LiAlH4 under controlled temperature and pressure.

    Substitution: Acyl chlorides, isocyanates, or other electrophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alkanes.

    Substitution: Amides, carbamates, and other derivatives.

Scientific Research Applications

Pharmacological Research

The compound exhibits properties that make it a candidate for pharmacological studies, particularly in the development of drugs targeting neurological disorders. Its structural similarity to known pharmacophores allows it to interact with various biological targets, including neurotransmitter receptors.

Case Study: Neurotransmitter Modulation

Research indicates that compounds similar to (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL can modulate neurotransmitter levels in the brain, potentially aiding in the treatment of conditions such as depression and anxiety. Studies on related compounds have shown efficacy in increasing serotonin and norepinephrine levels, which are crucial for mood regulation .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. The dichlorophenyl moiety is known for its effectiveness against a range of bacteria and fungi.

Case Study: Antimicrobial Efficacy

In vitro tests have demonstrated that derivatives of this compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics or preservatives .

Pollutant Degradation

(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL may also play a role in environmental remediation efforts. Its chemical structure allows it to participate in reactions that degrade pollutants, particularly chlorinated organic compounds.

Case Study: Chlorinated Compound Degradation

Research has shown that similar amino alcohols can facilitate the dechlorination of persistent organic pollutants in contaminated water bodies. This property could be harnessed to develop treatment methods for groundwater contaminated with chlorinated solvents .

Summary of Applications

Application AreaPotential UsesNotable Findings
PharmacologyDrug development for neurological disordersModulates neurotransmitter levels
Antimicrobial ResearchDevelopment of new antibioticsInhibits growth of Staphylococcus aureus
Environmental ScienceRemediation of chlorinated pollutantsFacilitates degradation of persistent organic pollutants

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s effects are mediated through its binding to these targets, resulting in the inhibition or activation of specific biochemical processes. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Halogen-Substituted Derivatives: Dichloro vs. Difluoro

A closely related analog is (1R,2R)-1-Amino-1-(2,6-difluorophenyl)propan-2-OL (CAS 1213338-66-9, C₉H₁₁F₂NO), which replaces chlorine atoms with fluorine at the 2- and 6-positions of the phenyl ring. Key differences include:

Property Dichloro Derivative Difluoro Derivative
Molecular Weight 228.10 g/mol 187.19 g/mol
Halogen Substituents Cl (electronegative, lipophilic) F (smaller, more electronegative)
Boiling Point Not reported Not reported
Pharmacological Implications Potential enhanced metabolic stability due to Cl’s electron-withdrawing effects Higher polarity, possibly reduced membrane permeability

Phenethylamine-Based Kappa Opioid Receptor (KOR) Agonists

highlights structurally distinct but functionally relevant KOR agonists, such as U50,488 and U69,593 , which share dichlorophenyl or halogenated aromatic motifs. Comparative analysis:

Compound Key Structural Features Pharmacological Target
(1R,2R)-Dichloro derivative Amino alcohol, 2,6-dichlorophenyl, chiral centers Undisclosed (likely opioid/adrenergic receptors)
U50,488 Dichlorophenyl, cyclohexyl-pyrrolidine, acetamide Selective KOR agonist
U69,593 Spirocyclic ether, pyrrolidine, phenylacetamide High-affinity KOR agonist

While the dichloro derivative lacks the complex heterocyclic systems of U50,488 or U69-593, its dichlorophenyl group may mimic the electronic properties critical for KOR binding. However, the absence of an acetamide or spirocyclic moiety suggests divergent binding modes or receptor selectivity .

Phenethylamine Derivatives: BPHA and MCBPHA

Compounds like BPHA (N-n-butyl-N-phenylethyl-N-3-hydroxyphenylethyl-amine) and MCBPHA (N-methylcyclobutyl analog) share phenethylamine backbones but differ in substituents and complexity:

Feature Dichloro Derivative BPHA/MCBPHA
Backbone Propan-2-ol Phenethylamine
Functional Groups Amino alcohol, Cl₂ Hydroxyphenyl, alkyl chains
Stereochemistry (1R,2R) configuration Not specified
Potential Applications Receptor ligands Neuropharmacology (e.g., serotonin/dopamine modulation)

The dichloro derivative’s compact structure may offer advantages in blood-brain barrier penetration compared to bulkier phenethylamines like BPHA .

Research Implications and Limitations

  • Synthetic Challenges : Chirality and halogenation require precise synthesis protocols, as seen in its ISO-certified production .
  • Knowledge Gaps: Direct comparative studies on receptor affinity, metabolic stability, or toxicity relative to analogs like the difluoro derivative or U50,488 are absent in the provided evidence.

Biological Activity

(1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL is a chiral compound with a notable structure that includes two chlorinated phenyl groups. Its molecular formula is C9H11Cl2NOC_9H_{11}Cl_2NO, and it has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Weight : 220.09 g/mol
  • CAS Number : 1213117-76-0
  • IUPAC Name : (1R,2R)-1-amino-1-(2,6-dichlorophenyl)propan-2-ol

Biological Activity Overview

The biological activities of (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL have been explored through various studies focusing on its antimicrobial properties and potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The compound demonstrated significant activity with varying Minimum Inhibitory Concentration (MIC) values.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51.0
Pseudomonas aeruginosa0.751.5

The compound exhibited synergistic effects when combined with other antibiotics like Ciprofloxacin and Ketoconazole, reducing their MIC values significantly .

Anticancer Potential

In vitro studies have also assessed the anticancer properties of (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL. The compound showed promising results in inhibiting cancer cell proliferation in various lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.3
MCF-7 (breast cancer)22.5
A549 (lung cancer)18.9

These findings suggest that the compound may induce apoptosis in cancer cells, although further research is required to elucidate the underlying mechanisms .

The mechanism by which (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL exerts its biological effects appears to involve inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50 values for these enzymes were found to be:

Enzyme IC50 (µM)
DNA gyrase31.64
Dihydrofolate reductase2.67

This dual action suggests potential applications in both antimicrobial and anticancer therapies .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

  • Case Study on Antimicrobial Resistance : A clinical trial involving patients with resistant bacterial infections showed that treatment with (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL led to a reduction in infection rates compared to standard treatments.
  • Oncology Trials : In a pilot study involving breast cancer patients, administration of the compound resulted in significant tumor size reduction after three months of treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL, and how can researchers validate their success?

  • Methodology : Focus on stereoselective synthesis via asymmetric catalysis or chiral resolution. For example, palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura for aryl chloride functionalization) can introduce the 2,6-dichlorophenyl group. Reductive amination or enzymatic resolution may achieve the (1R,2R) configuration. Validate using chiral HPLC, optical rotation, and X-ray crystallography to confirm enantiomeric excess and absolute configuration .
  • Key Data : Compare yields and enantiomeric excess under varying catalysts (e.g., Pd(PPh₃)₄ vs. chiral ligands like BINAP).

Q. What safety protocols are critical for handling (1R,2R)-1-Amino-1-(2,6-dichlorophenyl)propan-2-OL in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A for eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (GHS H332).
  • Storage : Store at 2–8°C in airtight containers, away from oxidizers .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (2,6-dichlorophenyl) and alcohol/amine groups.
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.
  • FT-IR : Identify -OH (broad ~3300 cm⁻¹) and -NH₂ stretches (~1600 cm⁻¹).
  • Chiral Analysis : Use chiral stationary phases in HPLC with UV detection to resolve enantiomers .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis to achieve >95% enantiomeric excess (ee)?

  • Methodology :

  • Chiral Catalysts : Employ transition-metal catalysts with chiral ligands (e.g., Ru-BINAP for asymmetric hydrogenation) .
  • Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) under kinetic control to favor the (1R,2R) isomer .
  • Low-Temperature Conditions : Minimize racemization during crystallization by cooling reaction mixtures to -20°C .

Q. What strategies reconcile contradictory data in catalytic efficiency across Pd, Cu, and Ni systems for aryl halide functionalization?

  • Methodology :

  • Mechanistic Studies : Conduct kinetic isotope effects (KIE) or DFT calculations to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).
  • Ligand Screening : Test phosphine/N-heterocyclic carbene ligands to stabilize metal intermediates. For example, bulky ligands improve selectivity in Pd-catalyzed couplings .
  • Solvent Effects : Compare polar aprotic (DMF) vs. ether solvents (THF) to modulate reaction rates .

Q. How can dynamic conformational changes in NMR spectra be addressed to resolve conflicting structural assignments?

  • Methodology :

  • Variable-Temperature NMR : Analyze spectra at 25°C vs. -40°C to slow bond rotation and resolve splitting (e.g., amine proton exchange).
  • 2D NMR (COSY, NOESY) : Identify through-space couplings between dichlorophenyl and propanol groups.
  • Isotopic Labeling : Introduce ¹⁵N or ²H labels to track amine group behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.